
GnemontaninA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gnemontanin A is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids, including Gnemontanin A, are a class of plant polyphenols characterized by their intricate structures and diverse biological activities . Gnemontanin A has attracted significant interest due to its unique chemical structure and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Gnemontanin A involves complex organic reactions. The compound is typically obtained through the polymerization of monomeric stilbenes. The synthetic route includes the formation of an 8-O-4’ bond between two stilbene units . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the polymerization process.
Industrial Production Methods: Industrial production of Gnemontanin A is still in its nascent stages. The primary method involves the extraction and purification of the compound from the caulis of Gnetum montanum. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
化学反应分析
Types of Reactions: Gnemontanin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert Gnemontanin A into its corresponding reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the stilbene structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gnemontanin A, each with distinct chemical and biological properties .
科学研究应用
Chemistry: The compound’s unique structure makes it a valuable subject for studying polymerization and other organic reactions.
Biology: Gnemontanin A exhibits significant biological activities, including antioxidant and anti-inflammatory properties.
作用机制
The mechanism of action of Gnemontanin A involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Gnemontanin A scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species (ROS).
Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.
Molecular Targets: Gnemontanin A targets specific enzymes and receptors involved in oxidative stress and inflammation pathways.
相似化合物的比较
Gnemontanin A is part of a family of stilbene dimers, including:
Gnemontanin B, C, D, E, F, and G: These compounds share similar structures but differ in their polymerization modes and biological activities.
Gnetuhainin P and I: These are other stilbene dimers isolated from Gnetum montanum with distinct structural features.
Uniqueness: Gnemontanin A stands out due to its specific 8-O-4’ polymerization mode, which imparts unique chemical and biological properties. Its potential therapeutic applications and stability make it a compound of significant interest in scientific research and industrial applications .
属性
分子式 |
C30H28O9 |
|---|---|
分子量 |
532.5 g/mol |
IUPAC 名称 |
5-[(E)-2-[4-[(1R,2R)-1-(3,5-dihydroxyphenyl)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethoxy]-3-methoxyphenyl]ethenyl]benzene-1,3-diol |
InChI |
InChI=1S/C30H28O9/c1-37-27-14-19(6-7-25(27)35)29(36)30(20-12-23(33)16-24(34)13-20)39-26-8-5-17(11-28(26)38-2)3-4-18-9-21(31)15-22(32)10-18/h3-16,29-36H,1-2H3/b4-3+/t29-,30-/m1/s1 |
InChI 键 |
TZHQHJNJBSIEPZ-FHLBMGARSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O)O)O[C@H](C3=CC(=CC(=C3)O)O)[C@@H](C4=CC(=C(C=C4)O)OC)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)O)O)OC(C3=CC(=CC(=C3)O)O)C(C4=CC(=C(C=C4)O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13074636.png)
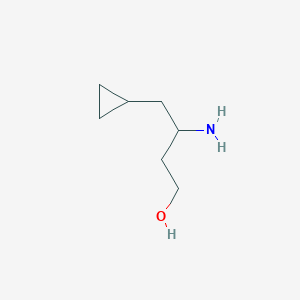
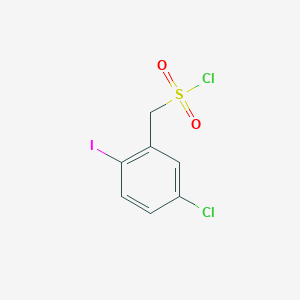
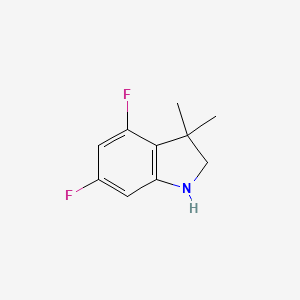

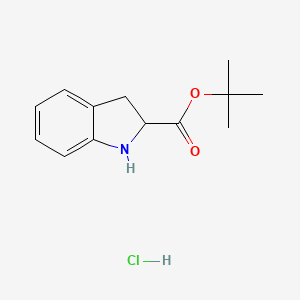

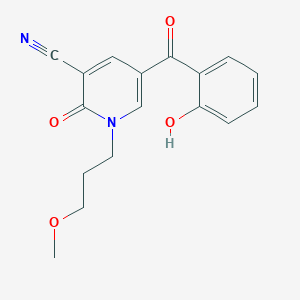
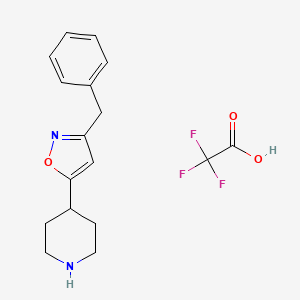
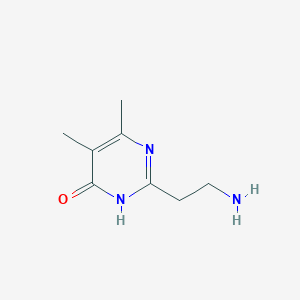
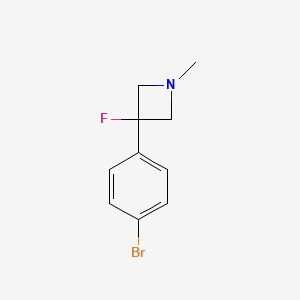
![3-Iodo-4-[(oxolan-3-yl)methoxy]oxolane](/img/structure/B13074706.png)
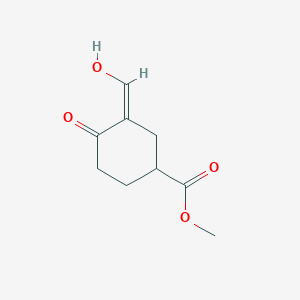
![tert-butyl (4aR,9bS)-8-chloro-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole-2-carboxylate](/img/structure/B13074713.png)
